molecular formula C8H11N3O3 B569132 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole CAS No. 1190380-50-7

4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Cat. No.: B569132
CAS No.: 1190380-50-7
M. Wt: 197.194
InChI Key: WNGOPKGWJNIWCU-UHFFFAOYSA-N
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Description

4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a nitro group at the 4-position and a tetrahydro-2H-pyran-4-yl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole typically involves the reaction of 4-nitropyrazole with tetrahydro-2H-pyran-4-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The base used can be potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of automated reactors and real-time monitoring systems can further enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate (KMnO4).

    Substitution: The tetrahydro-2H-pyran-4-yl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Reduction: Potassium permanganate (KMnO4)

    Substitution: Alkyl or aryl halides, sodium hydride (NaH)

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Nitroso derivatives: Formed by the oxidation of the compound.

    Substituted pyrazoles: Formed by nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its structural features that allow for interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study demonstrated that 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole showed activity against various bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Anti-inflammatory Properties

Another area of investigation is the anti-inflammatory effects of this compound. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs .

Agricultural Applications

The compound's ability to modulate plant growth has led to its exploration in agricultural science.

Plant Growth Regulators

Research has indicated that pyrazole derivatives can act as plant growth regulators, enhancing growth and yield in various crops. The application of this compound in agricultural settings could optimize crop production through improved stress resistance .

Material Science

The unique chemical structure of this compound makes it suitable for applications in material science.

Synthesis of Functional Materials

The compound can be utilized in the synthesis of functional materials due to its ability to form stable complexes with metals. This property is particularly useful in developing catalysts for organic reactions .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Significant activity against bacterial strains
Anti-inflammatory Effects Inhibition of pro-inflammatory cytokines
Plant Growth Regulation Enhanced growth and yield in crops
Material Science Formation of stable metal complexes

Mechanism of Action

The mechanism of action of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The tetrahydro-2H-pyran-4-yl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Similar structure but with the tetrahydro-2H-pyran group attached at a different position.

    4-nitro-1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazole: Another isomer with the tetrahydro-2H-pyran group at the 3-position.

    4-nitro-1-(tetrahydro-2H-pyran-5-yl)-1H-pyrazole: Isomer with the tetrahydro-2H-pyran group at the 5-position.

Uniqueness

4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is unique due to the specific positioning of the tetrahydro-2H-pyran-4-yl group, which can influence its chemical reactivity and biological activity. The presence of the nitro group also adds to its versatility in undergoing various chemical transformations.

Biological Activity

4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole class, characterized by a nitro group at the 4-position and a tetrahydro-2H-pyran moiety. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry.

  • Molecular Formula : C₈H₁₁N₃O₃
  • Molecular Weight : Approximately 197.19 g/mol
  • CAS Number : 1190380-50-7

The compound's architecture enables various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to different derivatives with distinct biological activities.

Biological Activities

Research indicates that compounds containing pyrazole structures exhibit a wide range of biological activities. Preliminary studies suggest that this compound may possess antimicrobial and anti-inflammatory properties, though comprehensive studies are still required to fully elucidate its mechanisms of action and therapeutic potential.

Antimicrobial Activity

Initial investigations into the antimicrobial properties of pyrazole derivatives have shown promise. For instance, related compounds have demonstrated effectiveness against various bacterial strains and fungi. The presence of the nitro group is believed to enhance these activities by facilitating interactions with microbial targets.

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit key inflammatory pathways, which may contribute to their therapeutic efficacy in treating conditions like arthritis or other inflammatory diseases. Further research is needed to establish specific pathways influenced by this compound .

The mechanism of action likely involves bioreduction of the nitro group, leading to reactive intermediates that interact with cellular components. The tetrahydro-2H-pyran moiety may enhance solubility and bioavailability, facilitating interaction with biological targets.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesUnique Properties
5-Methyl-4-nitro-1H-pyrazoleMethyl group at position 5Enhanced lipophilicity; potential for better membrane permeability
3-Amino-4-nitro-1H-pyrazoleAmino group at position 3Increased solubility; potential for different biological interactions
1-(Tetrahydro-2H-pyran)-3-methylpyrazoleMethyl substitution at position 3Variation in biological activity due to methylation
5-ArylpyrazolesAryl groups at position 5Diverse pharmacological profiles based on aryl substituents

This table illustrates how variations in structure can influence biological activity, suggesting that modifications could lead to enhanced therapeutic profiles.

Properties

IUPAC Name

4-nitro-1-(oxan-4-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c12-11(13)8-5-9-10(6-8)7-1-3-14-4-2-7/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGOPKGWJNIWCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101238629
Record name 4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101238629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190380-50-7
Record name 4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190380-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101238629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-nitro-1H-pyrazole (0.15 g, 1.3 mmol), tetrahydro-2H-pyran-4-ol (0.14 g, 1.3 mmol), DIPAD (0.35 g, 1.7 mmol), PPh3 (0.42 g, 1.6 mmol) were dissolved in THF (5 mL) and the resulting mixture was stirred at 25° C. for 3 hours. The mixture was concentrated under reduced pressure and the residue was purified by column chromatography (EtOAc/petroleum ether=6/1) to give 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole (0.45 g). 1H NMR (500 MHz, CDCl3): δ 8.19 (s, 1H), 8.10 (s, 1H), 4.38 (m, 1H), 4.16-4.12 (m, 2H), 3.57-3.53 (m, 2H), 2.17-2.05 (m, 4H).
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Synthesis routes and methods II

Procedure details

To a stirred solution of tetrahydro-2H-pyran-4-ol (1 equiv), 4-nitro-1H-pyrazole (1 equiv) and triphenylphosphine (1.2 equiv) in THF (1.0 M) was added diisopropyl azodicarboxylate (1.5 equiv) in THF (2.0 M) at 0° C. The mixture was stirred at room temperature overnight. The crude product was purified by silica gel chromatography (2.5% MeOH in DCM) to afford the desired product (23% yield) as a white solid. MS (ESI) m/z 198.1 [M+H]+.
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23%

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